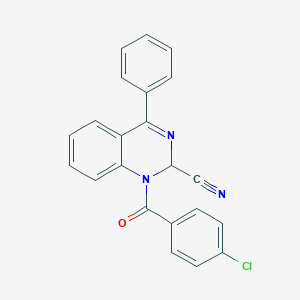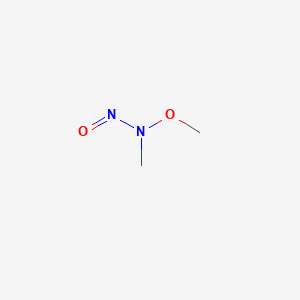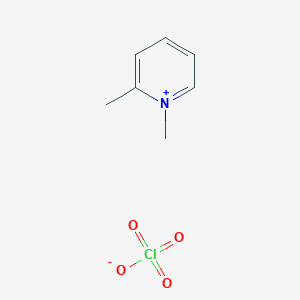
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for investigating cellular signaling pathways and disease mechanisms.
作用机制
The mechanism of action of N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide involves the inhibition of the protein kinase TBK1, which plays a critical role in various cellular signaling pathways. By inhibiting TBK1, this compound can modulate the activity of downstream signaling molecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, modulation of immune system function, and modulation of neuronal signaling pathways. These effects make this compound a valuable tool for investigating the mechanisms underlying various cellular processes and disease mechanisms.
实验室实验的优点和局限性
The advantages of using N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide in lab experiments include its high purity, stability, and specificity for TBK1. However, there are also some limitations to its use, including the need for careful optimization of experimental conditions and potential off-target effects on other cellular signaling pathways.
未来方向
There are many potential future directions for research involving N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide, including the investigation of its potential therapeutic applications in various disease contexts, the identification of novel downstream targets of TBK1 inhibition, and the development of more potent and specific TBK1 inhibitors. Additionally, the use of this compound in combination with other therapeutic agents may have synergistic effects that could be explored in future research.
合成方法
The synthesis of N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide involves several steps, including the reaction of 5-chloro-2-nitropyridine with 4-fluorobenzenesulfonyl chloride, followed by reduction and purification. The resulting compound has been shown to be highly pure and stable, making it suitable for use in a wide range of research applications.
科学研究应用
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide has been extensively studied for its potential applications in various scientific research fields, including cancer research, immunology, and neurobiology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of various types of cancer. In immunology, this compound has been shown to modulate the immune response, making it a valuable tool for investigating the mechanisms underlying immune system function. In neurobiology, this compound has been shown to affect neuronal signaling pathways, making it a potential therapeutic agent for the treatment of neurological disorders.
属性
分子式 |
C11H8ClFN2O2S |
|---|---|
分子量 |
286.71 g/mol |
IUPAC 名称 |
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C11H8ClFN2O2S/c12-8-1-6-11(14-7-8)15-18(16,17)10-4-2-9(13)3-5-10/h1-7H,(H,14,15) |
InChI 键 |
YWIHJZQCDUPCKV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=NC=C(C=C2)Cl |
规范 SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=NC=C(C=C2)Cl |
溶解度 |
43 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)



![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)



![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)





